Cas no 2873-18-9 (2-Bromo-5-chlorothiophene)
2-Bromo-5-chlorothiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-chlorothiophene
- 2-chloro-5-bromothiophene
- 2-brom-5-chlorthiophen
- 5-Bromo-2-chlorothiophene
- Thiophene, 2-bromo-5-chloro-
- 2-chloro-5-bromo thiophene
- 2-bromo-5-chloro-thiophene
- ZFAJPWYXLYGUJU-UHFFFAOYSA-N
- PubChem5279
- 5-bromo-2-chloro-thiophene
- KSC207M3T
- BIDD:GT0079
- EBD7228
- VT20113
- BC002926
- AK198715
- I206
- EN300-97542
- FT-0611479
- 2-Bromo-5-chlorothiophene, 98%
- Z1203161749
- B1996
- CS-0012608
- MFCD00014523
- UNII-47FH8PL6YT
- 47FH8PL6YT
- AC-16555
- InChI=1/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2
- EINECS 220-708-5
- A5424
- 2873-18-9
- D70599
- NS00050023
- AS-13430
- DTXSID70182887
- SY030451
- SCHEMBL153465
- J-508353
- AKOS006220965
- DB-013111
- DTXCID10105378
- 220-708-5
-
- MDL: MFCD00014523
- Inchi: 1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H
- InChI Key: ZFAJPWYXLYGUJU-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C(S1)Cl
- BRN: 109897
Computed Properties
- Exact Mass: 195.87500
- Monoisotopic Mass: 195.875
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 68.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 3.6
Experimental Properties
- Color/Form: Not available
- Density: 1.803 g/mL at 25 °C(lit.)
- Melting Point: -20°C
- Boiling Point: 69-70 °C/18 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:185°F
Degrees Celsius:85°C - Refractive Index: n20/D 1.596(lit.)
- PSA: 28.24000
- LogP: 3.16400
- Solubility: Not available
2-Bromo-5-chlorothiophene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- HazardClass:6.1
2-Bromo-5-chlorothiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-5-chlorothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A786344-5g |
2-Bromo-5-chlorothiophene |
2873-18-9 | 98% | 5g |
$8.0 | 2023-06-21 | |
| eNovation Chemicals LLC | D746813-100g |
Thiophene, 2-bromo-5-chloro- |
2873-18-9 | 98% | 100g |
$205 | 2023-05-17 | |
| Enamine | EN300-97542-1.0g |
2-bromo-5-chlorothiophene |
2873-18-9 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153193-5G |
2-Bromo-5-chlorothiophene |
2873-18-9 | >95.0%(GC) | 5g |
¥74.90 | 2023-09-04 | |
| TRC | B684918-10g |
2-Bromo-5-chlorothiophene |
2873-18-9 | 10g |
$ 92.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858772-5g |
2-Bromo-5-Chlorothiophene |
2873-18-9 | ≥98% | 5g |
78.30 | 2021-05-17 | |
| TRC | B684918-5g |
2-Bromo-5-chlorothiophene |
2873-18-9 | 5g |
$ 75.00 | 2023-04-18 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1996-25G |
2-Bromo-5-chlorothiophene |
2873-18-9 | >95.0%(GC) | 25g |
¥595.00 | 2024-04-16 | |
| Fluorochem | 001106-5g |
2-Bromo-5-chlorothiophene |
2873-18-9 | 95% | 5g |
£24.00 | 2022-03-29 | |
| Enamine | EN300-97542-2.5g |
2-bromo-5-chlorothiophene |
2873-18-9 | 95.0% | 2.5g |
$27.0 | 2025-03-21 |
2-Bromo-5-chlorothiophene Suppliers
2-Bromo-5-chlorothiophene Related Literature
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N. Sheppard,J. A. S. Smith,J. K. Becconsall,L. F. Thomas,D. H. Whiffen,J. K. Brown Proc. Soc. Anal. Chem. 1966 3 106b
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Zhijie Chen,Yiwen Liu,Wei Wei,Bing-Jie Ni Environ. Sci.: Nano 2019 6 2332
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Yanli Feng,Yongli Yan,Sheng Wang,Weihong Zhu,Shixiong Qian,He Tian J. Mater. Chem. 2006 16 3685
-
Yubao Zhang,Xiang Gao,Junli Li,Guoli Tu J. Mater. Chem. C 2015 3 7463
Additional information on 2-Bromo-5-chlorothiophene
Comprehensive Overview of 2-Bromo-5-chlorothiophene (CAS No. 2873-18-9): Properties, Applications, and Industry Insights
2-Bromo-5-chlorothiophene (CAS No. 2873-18-9) is a halogenated thiophene derivative that has garnered significant attention in organic synthesis and material science. This compound, characterized by its bromine and chlorine substituents on the thiophene ring, serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular structure enables selective functionalization, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
The growing demand for heterocyclic compounds in drug discovery has propelled research into 2-Bromo-5-chlorothiophene. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with the pharmaceutical industry's focus on targeted therapies. Additionally, its applications in organic electronics—particularly in conductive polymers and OLED materials—have sparked interest among researchers exploring sustainable energy solutions.
From a synthetic perspective, 2873-18-9 offers distinct advantages due to its stability and reactivity profile. Laboratories frequently employ it in palladium-catalyzed reactions to construct complex thiophene-based scaffolds. A 2023 study published in Advanced Synthesis & Catalysis demonstrated its efficacy in synthesizing luminescent materials for sensor technologies, addressing the rising need for environmental monitoring tools.
Environmental and regulatory considerations surrounding halogenated compounds have also influenced the compound's usage trends. While not classified as hazardous under standard protocols, proper handling guidelines emphasize neutral pH storage and inert atmosphere protection to maintain purity. Industry best practices recommend glass-lined containers to prevent degradation, especially for high-purity grades (>98%) used in electronic applications.
Market analysts note increased procurement of 2-Bromo-5-chlorothiophene by Asian semiconductor manufacturers, driven by the compound's role in organic thin-film transistors (OTFTs). This trend correlates with the global push for flexible electronics, where search engine data shows a 42% YoY growth in queries for "thiophene derivatives in wearable technology." Such applications leverage the compound's electron-rich structure to enhance charge carrier mobility in polymeric matrices.
Quality control protocols for CAS No. 2873-18-9 typically involve GC-MS analysis and halogen content verification. Reputable suppliers provide detailed certificates of analysis (CoA) including residual solvent profiles—a critical parameter for pharmaceutical end-users. Recent advancements in continuous flow chemistry have also improved the scalability of its production, reducing byproduct formation compared to traditional batch methods.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) for gas storage applications. Its ability to coordinate with transition metals while maintaining thermal stability makes it a candidate for hydrogen storage materials—a hot topic in renewable energy forums. Computational chemistry models predict favorable binding energies when incorporated into porous coordination polymers.
For researchers sourcing 2-Bromo-5-chlorothiophene, technical specifications should include: melting point range (34-36°C), refractive index (1.583-1.587), and solubility data (soluble in ethanol, acetone; insoluble in water). These parameters are frequently searched alongside the CAS number in academic databases, reflecting user needs for precise experimental planning. Storage recommendations typically specify amber vials at 2-8°C under nitrogen for long-term preservation.
The compound's NMR profile (1H: δ 7.25-7.35 ppm; 13C: δ 125-135 ppm) provides distinct characterization markers, as documented in the Journal of Heterocyclic Chemistry. These spectral features help differentiate it from related halothiophenes during analytical method development—a common challenge noted in chromatography forums.
Looking ahead, patent filings indicate expanding applications of 2873-18-9 in photoredox catalysis systems. Its dual halogen functionality enables selective C-H activation under visible light irradiation, a technique gaining traction in green chemistry initiatives. This aligns with the broader industry shift toward sustainable synthetic methodologies, as evidenced by increased search volume for "atom-economical thiophene reactions."
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